molecular formula C16H14N4O6S B2681421 Ethyl 2-(2-(2-(furan-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate CAS No. 1286728-97-9

Ethyl 2-(2-(2-(furan-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate

Cat. No. B2681421
CAS RN: 1286728-97-9
M. Wt: 390.37
InChI Key: ATKPSAUCAKNLGO-UHFFFAOYSA-N
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Description

Compounds with structures similar to the one you mentioned often contain furan, oxazole, and thiazole rings. These are heterocyclic compounds, meaning they contain atoms of at least two different elements in the ring . They are often used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Van Leusen reaction . This reaction involves the use of tosylmethyl isocyanide (TOSMIC) and has been used to synthesize oxazoles .


Molecular Structure Analysis

The molecular structure of similar compounds often contains furan, oxazole, and thiazole rings. Furan is a five-membered ring with four carbon atoms and one oxygen atom. Oxazole is a five-membered ring containing two heteroatoms, one oxygen atom and one nitrogen atom. Thiazole, on the other hand, is a five-membered ring containing two heteroatoms, one sulfur atom and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of new rings or the modification of existing rings. For example, the Van Leusen reaction can be used to form oxazole rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, the solubility, lipophilicity, and other properties can be influenced by the specific structure of the compound .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with similar compounds can also vary widely. Some may be relatively safe, while others may have potential health risks. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on similar compounds could involve further exploration of their biological activities and potential uses. This could include testing new synthetic methods, studying their mechanisms of action, and evaluating their efficacy in preclinical and clinical trials .

properties

IUPAC Name

ethyl 2-[2-[[2-(furan-2-carbonylamino)-1,3-oxazole-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O6S/c1-2-24-12(21)6-9-8-27-16(17-9)20-13(22)10-7-26-15(18-10)19-14(23)11-4-3-5-25-11/h3-5,7-8H,2,6H2,1H3,(H,17,20,22)(H,18,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKPSAUCAKNLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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